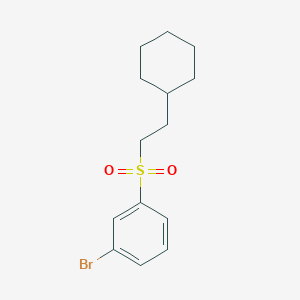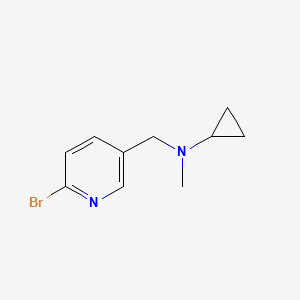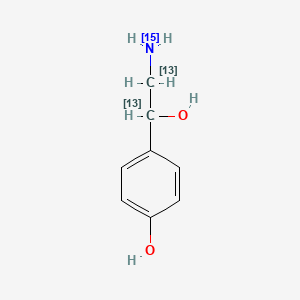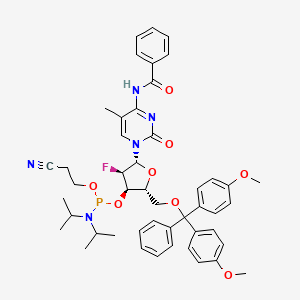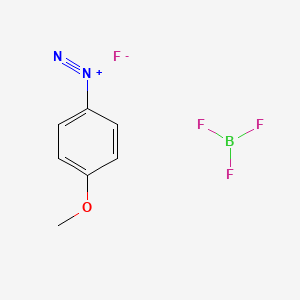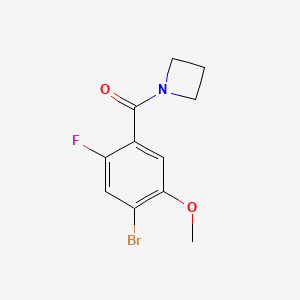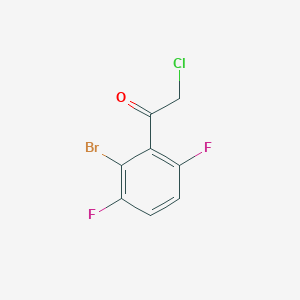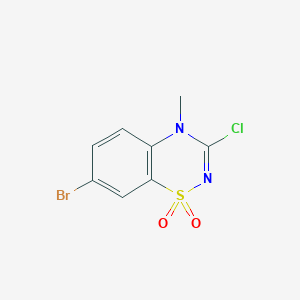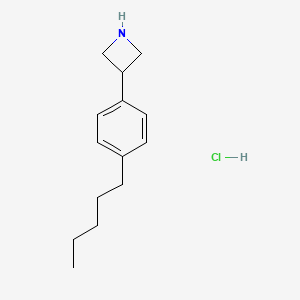
3-(4-Pentylphenyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pentylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentyl group attached to the phenyl ring, which is further connected to an azetidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pentylphenyl)azetidine Hydrochloride typically involves the following steps:
Bromination: The starting material, 4-pentylphenol, undergoes bromination to form 4-pentylbromobenzene.
Amination: The brominated compound is then subjected to amination to introduce the azetidine ring, resulting in the formation of 3-(4-Pentylphenyl)azetidine.
Hydrochloride Formation: Finally, the azetidine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3-(4-Pentylphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the azetidine ring or the phenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the azetidine ring or phenyl group.
科学的研究の応用
3-(4-Pentylphenyl)azetidine Hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(4-Pentylphenyl)azetidine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.
類似化合物との比較
3-(4-Pentylphenyl)azetidine Hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pentylphenol: A phenolic compound with a similar pentyl group but lacking the azetidine ring.
3-(4-Methylphenyl)azetidine Hydrochloride: Similar azetidine structure but with a methyl group instead of a pentyl group.
3-(4-Butylphenyl)azetidine Hydrochloride: Similar azetidine structure with a butyl group instead of a pentyl group.
特性
分子式 |
C14H22ClN |
|---|---|
分子量 |
239.78 g/mol |
IUPAC名 |
3-(4-pentylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14;/h6-9,14-15H,2-5,10-11H2,1H3;1H |
InChIキー |
FVAHROFULLEOFM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


